2-(3-Bromophenyl)ethanethioicO-acid
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Overview
Description
2-(3-Bromophenyl)ethanethioicO-acid is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to an ethanethioic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)ethanethioicO-acid typically involves the bromination of phenylacetic acid derivatives. One common method includes the use of bromine in the presence of a catalyst to introduce the bromine atom into the phenyl ring. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the phenyl ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)ethanethioicO-acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioic acid group to a thiol or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Bromophenyl)ethanethioicO-acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(3-Bromophenyl)ethanethioicO-acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and thioic acid group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include oxidative stress responses and modulation of signaling cascades .
Comparison with Similar Compounds
Similar Compounds
3-Bromophenylacetic acid: Similar structure but lacks the thioic acid group.
2-(3-Bromophenyl)acetic acid methyl ester: A methyl ester derivative with similar reactivity.
2-(3-Bromophenyl)propionic acid: Contains a propionic acid group instead of ethanethioic acid.
Uniqueness
2-(3-Bromophenyl)ethanethioicO-acid is unique due to the presence of both the bromine atom and the ethanethioic acid group, which confer distinct chemical properties and reactivity patterns. This combination makes it a valuable compound for specific synthetic and research applications .
Properties
Molecular Formula |
C8H7BrOS |
---|---|
Molecular Weight |
231.11 g/mol |
IUPAC Name |
2-(3-bromophenyl)ethanethioic S-acid |
InChI |
InChI=1S/C8H7BrOS/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H,10,11) |
InChI Key |
YFJQKICQNSSCBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(=O)S |
Origin of Product |
United States |
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